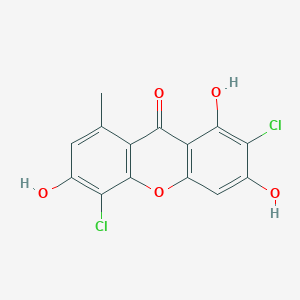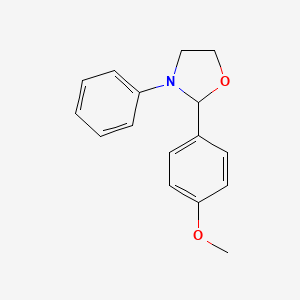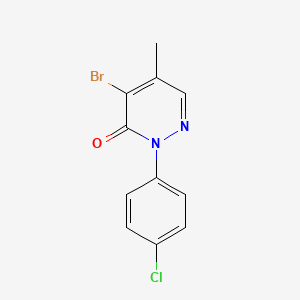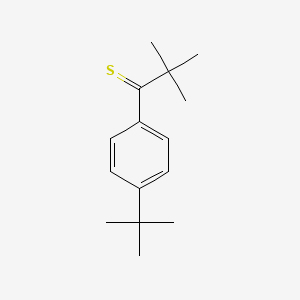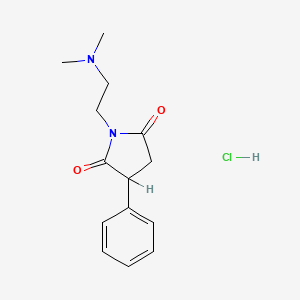
N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride: is a chemical compound with a complex structure that includes a dimethylaminoethyl group, a phenyl group, and a succinimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride typically involves the reaction of 2-phenylsuccinimide with N-(2-chloroethyl)dimethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: It may be used as a building block for designing drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mécanisme D'action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl and succinimide groups contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives
Comparison: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride is unique due to the presence of both the phenyl and succinimide groups, which are not found in the similar compounds listed above. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
74247-10-2 |
|---|---|
Formule moléculaire |
C14H19ClN2O2 |
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethyl]-3-phenylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-15(2)8-9-16-13(17)10-12(14(16)18)11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H |
Clé InChI |
GTTJUAFZFBZCST-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C(=O)CC(C1=O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


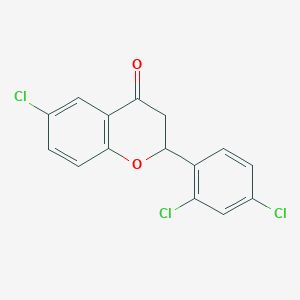
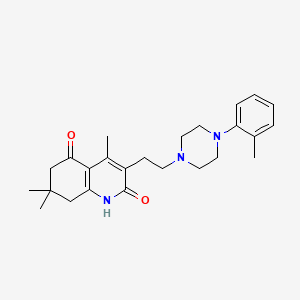
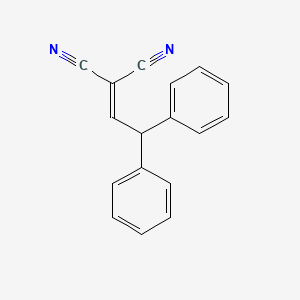
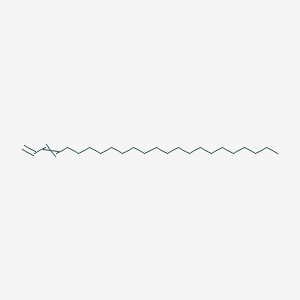
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)




